2-Bromo-4-chloro-5-phenyl-2,3-dihydro-1-benzothiepine
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Overview
Description
2-Bromo-4-chloro-5-phenyl-2,3-dihydro-1-benzothiepine is a heterocyclic compound that belongs to the class of benzothiepines These compounds are characterized by a sulfur atom incorporated into a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-5-phenyl-2,3-dihydro-1-benzothiepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-chlorobenzyl chloride with thiophenol in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired benzothiepine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-5-phenyl-2,3-dihydro-1-benzothiepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom in the benzothiepine ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the phenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to substitute the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the sulfur atom.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Dehalogenated compounds or modified phenyl derivatives.
Scientific Research Applications
2-Bromo-4-chloro-5-phenyl-2,3-dihydro-1-benzothiepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-5-phenyl-2,3-dihydro-1-benzothiepine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms and the benzothiepine ring structure can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chloro-5-phenyl-1,3-dihydro-1-benzothiepine: Similar structure but with different substitution patterns.
2-Bromo-4-chloro-5-phenyl-2,3-dihydro-1-benzofuran: Contains an oxygen atom instead of sulfur.
2-Bromo-4-chloro-5-phenyl-2,3-dihydro-1-benzothiazole: Contains a nitrogen atom instead of sulfur.
Uniqueness
2-Bromo-4-chloro-5-phenyl-2,3-dihydro-1-benzothiepine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its reactivity and potential applications. The sulfur atom in the benzothiepine ring also imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs.
Properties
CAS No. |
66768-83-0 |
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Molecular Formula |
C16H12BrClS |
Molecular Weight |
351.7 g/mol |
IUPAC Name |
2-bromo-4-chloro-5-phenyl-2,3-dihydro-1-benzothiepine |
InChI |
InChI=1S/C16H12BrClS/c17-15-10-13(18)16(11-6-2-1-3-7-11)12-8-4-5-9-14(12)19-15/h1-9,15H,10H2 |
InChI Key |
FORNGGAUODZKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2C(=C1Cl)C3=CC=CC=C3)Br |
Origin of Product |
United States |
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